Flabellidine

Description

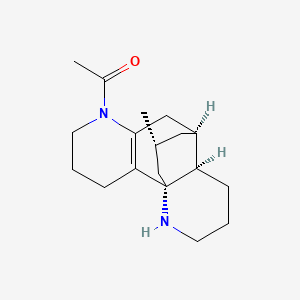

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H28N2O |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-[(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-6-yl]ethanone |

InChI |

InChI=1S/C18H28N2O/c1-12-9-14-10-17-16(6-4-8-20(17)13(2)21)18(11-12)15(14)5-3-7-19-18/h12,14-15,19H,3-11H2,1-2H3/t12-,14+,15-,18-/m1/s1 |

InChI Key |

RBQBCMDKPKIDLR-MJXUCMMTSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC3=C(CCCN3C(=O)C)[C@@]4(C1)[C@@H]2CCCN4 |

Canonical SMILES |

CC1CC2CC3=C(CCCN3C(=O)C)C4(C1)C2CCCN4 |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Chemodiversity of Flabellidine

Natural Occurrence and Isolation Methodologies for Flabellidine from Botanical Sources

This compound, along with numerous other alkaloids, is naturally synthesized by plants of the family Lycopodiaceae, commonly known as club mosses. These ancient vascular plants are found worldwide, particularly in tropical mountain and alpine regions. wikipedia.org The isolation of this compound from these botanical sources is a meticulous process involving specific extraction and purification techniques.

Specific Lycopodiaceae Species as this compound Producers

This compound has been identified in several species within the Lycopodiaceae family. These plants are slow-growing and often found in specialized habitats, making their cultivation challenging.

Table 1: Documented Lycopodiaceae Species Containing this compound

| Species Name | Reference |

| Lycopodium complanatum | researchgate.net |

| Lycopodium flabelliforme | cdnsciencepub.com |

| Lycopodium obscurum | cdnsciencepub.com |

| Lycopodium paniculatum | |

| Lycopodium thyoides | |

| Lycopodium platyrhizoma | biorxiv.org |

| Diphasiastrum complanatum | thieme-connect.de |

Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from plant material is a multi-step process that begins with extraction, followed by various chromatographic techniques to separate it from a complex mixture of other alkaloids and plant metabolites. unite.itnih.gov

A common initial step involves extracting the finely ground plant material with an acidic aqueous solution, such as 2% tartaric acid, to protonate the alkaloids and render them water-soluble. cdnsciencepub.com The resulting extract is then washed with a non-polar solvent like chloroform (B151607) to remove neutral and acidic compounds. cdnsciencepub.com Subsequently, the aqueous solution is made basic with ammonia, which deprotonates the alkaloids, allowing for their extraction into organic solvents like ether and chloroform. cdnsciencepub.com

Further purification is achieved through various chromatographic methods. Column chromatography is a fundamental technique used for the separation of compounds from complex mixtures. irejournals.com More advanced and efficient methods like Vacuum Liquid Chromatography (VLC) are also employed. nih.govjuniperpublishers.com VLC, often considered a form of preparative thin-layer chromatography, uses TLC-grade silica (B1680970) gel and vacuum to achieve rapid and effective separation. juniperpublishers.com For finer separation and purification, techniques like flash chromatography are utilized. researchgate.net

Advanced Spectroscopic and Analytical Approaches in this compound Structure Elucidation

The determination of this compound's complex molecular structure relies on a combination of sophisticated spectroscopic and analytical methods. Mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools in this process.

Application of Mass Spectrometry (e.g., HPLC/ESI-QTOF-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. libretexts.org When coupled with High-Performance Liquid Chromatography (HPLC), it becomes a highly effective tool for separating and identifying individual compounds within a complex mixture. libretexts.org

The use of Electrospray Ionization (ESI) allows for the gentle ionization of molecules, preserving their structural integrity, while the Quadrupole Time-of-Flight (QTOF) mass analyzer provides high-resolution mass data and enables the determination of fragmentation patterns. libretexts.orgcolostate.eduresearchgate.net This combination, known as HPLC/ESI-QTOF-MS, is crucial for obtaining the molecular formula and gaining insights into the structure of alkaloids like this compound. nih.govmdpi.com The fragmentation patterns observed in the mass spectrum of this compound and its derivatives provide key information about its structural components. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for elucidating the detailed atomic structure of organic molecules. filab.frmeasurlabs.com It is based on the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C). measurlabs.com

NMR spectra provide information about the chemical environment of each atom, which is represented by the chemical shift. libretexts.org Furthermore, the interaction between neighboring nuclei, known as spin-spin coupling, results in the splitting of NMR signals, which reveals the connectivity of atoms within the molecule. libretexts.org Two-dimensional (2D) NMR experiments, such as COSY and HMBC, provide even more detailed information about the molecular structure. measurlabs.com The analysis of the NMR spectrum of this compound has been instrumental in confirming its complex tetracyclic structure. mcmaster.ca

Chemodiversity and Related Alkaloids within the this compound Structural Class

This compound belongs to the lycodine (B1675731) class of Lycopodium alkaloids, which is one of the four main structural classes. The others are the lycopodine, fawcettimine, and phlegmarine (B1213893) classes. These alkaloids exhibit a high degree of chemodiversity, with variations in their carbon skeletons and substituent patterns. thieme-connect.denih.gov

Within the lycodine structural class, there are numerous related alkaloids that share a common biosynthetic origin. jst.go.jp These alkaloids often co-occur with this compound in the same plant species.

Table 2: Examples of Lycodine-Type Alkaloids Related to this compound

| Alkaloid Name | Note | Reference |

| Lycodine | A parent compound of the lycodine class. | researchgate.netjst.go.jp |

| Des-N-methyl-α-obscurine | Found alongside this compound. | cdnsciencepub.combiorxiv.org |

| Des-N-methyl-β-obscurine | Found alongside this compound. | biorxiv.org |

| Hydroxypropyllycodine | A related lycodine-type alkaloid. | cdnsciencepub.com |

| α-Obscurine | A related lycodane-type alkaloid. | thieme-connect.de |

| β-Obscurine | A related lycodane-type alkaloid. | researchgate.net |

The structural diversity within this class arises from various enzymatic modifications of a common precursor, leading to a wide array of compounds with distinct chemical properties. researchgate.net

Elucidation of Flabellidine Biosynthesis

Proposed Biogenetic Pathways to the Flabellidine Skeleton

The construction of the this compound framework is a remarkable example of nature's synthetic efficiency, assembling a complex molecule from simple metabolic building blocks.

The biosynthetic foundation of this compound and other Lycopodium alkaloids is built from L-lysine and acetyl-CoA. libretexts.orgub.edu Labeling studies have confirmed that L-lysine is the source of the two piperidine (B6355638) rings found in the core structure of these alkaloids. libretexts.orgnih.govcdnsciencepub.com The process begins with the decarboxylation of L-lysine to produce cadaverine (B124047). nih.govuni-muenchen.de

Concurrently, acetyl-CoA, a central metabolite, provides the carbon units that connect the lysine-derived piperidine rings. libretexts.org Specifically, two molecules of malonyl-CoA, which is derived from acetyl-CoA, condense to form a key intermediate. ub.edu This dual origin from a primary amino acid and a fundamental unit of carbon metabolism highlights the integration of primary and secondary metabolic pathways in the generation of these complex natural products.

The biosynthetic journey from L-lysine and acetyl-CoA to this compound involves a series of critical intermediates and a cascade of chemical reactions. Following the formation of cadaverine from L-lysine, it is converted to Δ1-piperideine. ub.eduuni-muenchen.de In a parallel sequence, the condensation of two malonyl-CoA units leads to the formation of acetoacetyl-CoA. libretexts.org

A key step involves the reaction between Δ1-piperideine and a derivative of acetoacetic acid to produce 4-(2-piperidyl)acetoacetate (4PAA). ub.eduresearchgate.net This intermediate is then decarboxylated to yield pelletierine (B1199966). ub.eduuni-muenchen.de The prevailing hypothesis suggests that this compound is formed through the coupling of pelletierine and 4PAA, which then undergoes a series of cyclizations and rearrangements to form the characteristic tetracyclic lycodane skeleton of this compound. ub.eduresearchgate.net This proposed pathway involves the formation of a phlegmarine-type intermediate, which then cyclizes to create the lycodane core structure. ub.educhiba-u.jp

Role of L-Lysine and Acetyl-CoA as Biosynthetic Precursors in Lycopodium Alkaloids

Enzymatic Catalysis in this compound Biosynthesis

The intricate chemical transformations in the biosynthesis of this compound are orchestrated by a suite of specialized enzymes. Recent research has begun to identify and characterize these crucial biocatalysts.

Recent breakthroughs have identified several key enzyme families involved in the biosynthesis of Lycopodium alkaloids, including this compound. Among the most significant discoveries are the neofunctionalized α-carbonic anhydrase-like (CAL) enzymes. frontiersin.orgnih.govbiorxiv.org Specifically, CAL-1 and CAL-2 have been shown to work together to catalyze the formation of the phlegmarine (B1213893) scaffold, a crucial step in the pathway. researchgate.netcjnmcpu.comnih.gov Another related enzyme, CAL-3, is involved in the stereospecific formation of an earlier precursor. cjnmcpu.comcjnmcpu.com

In addition to the CAL enzymes, other enzyme classes play vital roles. These include:

Short-chain dehydrogenase/reductase (SDR) enzymes (SDR-1/2): These are involved in the modification of early intermediates. cjnmcpu.comcjnmcpu.com

Acyltransferases (ACT-1): This enzyme is responsible for an O-acetylation step, which is crucial for subsequent reactions. biorxiv.orgresearchgate.net

Cytochrome P450 enzymes (CYP782C1): This enzyme catalyzes both an oxidation and an elimination reaction. cjnmcpu.comcjnmcpu.com

Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs): Several 2OGDs are responsible for the later oxidative tailoring steps that diversify the alkaloid scaffolds. biorxiv.orgnih.govacs.org For instance, specific 2OGDs are involved in the formation of double bonds within the structure. cjnmcpu.com

The coordinated action of these enzymes facilitates the complex series of reactions required to build and modify the this compound molecule. cjnmcpu.comcjnmcpu.com

Table 1: Key Enzymes in this compound Biosynthesis and their Functions

| Enzyme Class | Specific Enzyme(s) | Function |

| Carbonic Anhydrase-Like (CAL) | CAL-1, CAL-2 | Cooperative catalysis of phlegmarine scaffold formation. researchgate.netcjnmcpu.com |

| CAL-3 | Stereospecific formation of an early precursor. cjnmcpu.comcjnmcpu.com | |

| Short-chain Dehydrogenase/Reductase (SDR) | SDR-1, SDR-2 | Modification of early biosynthetic intermediates. cjnmcpu.comcjnmcpu.com |

| Acyltransferase (ACT) | ACT-1 | O-acetylation of an intermediate. biorxiv.orgresearchgate.net |

| Cytochrome P450 | CYP782C1 | Catalyzes oxidation and elimination reactions. cjnmcpu.comcjnmcpu.com |

| Fe(II)/2-oxoglutarate-dependent Dioxygenase (2OGD) | Various 2OGDs | Late-stage oxidative tailoring of the alkaloid scaffold. biorxiv.orgacs.org |

The identification of the genes encoding these biosynthetic enzymes has been accelerated by transcriptomic analysis. By comparing the gene expression profiles of different tissues in Lycopodium species, researchers have been able to identify clusters of co-expressed genes that are likely involved in the same metabolic pathway. nih.govcjnmcpu.com

For instance, a co-expressed gene cluster was identified that includes the genes for CAL-1, CAL-2, and other key enzymes, providing strong evidence for their coordinated role in alkaloid biosynthesis. cjnmcpu.com This transcriptomic approach, often combined with metabolomic analysis, has been instrumental in piecing together the genetic blueprint for this compound production. researchgate.netmdpi.com These studies not only reveal the genes directly involved in the pathway but also shed light on the regulatory networks that control their expression. mdpi.comfrontiersin.orgnih.gov

Identification and Functional Characterization of Key Biosynthetic Enzymes (e.g., CAL-1, CAL-2, 2OGDs)

Bio-inspired Synthesis and Biomimetic Approaches to this compound

The proposed biosynthetic pathway for this compound, particularly the cascade of cyclization reactions, has inspired synthetic chemists to develop biomimetic and bio-inspired total syntheses of this and other Lycopodium alkaloids. thieme-connect.comscispace.comchemrxiv.org These approaches aim to mimic nature's strategy for constructing the complex molecular architecture of these compounds. frontiersin.orguniv-pau.frnih.gov

A notable example is a synthesis that employs a cascade reaction to form four rings and three stereocenters in a single step, mirroring the proposed biogenetic cyclization. thieme-connect.com This strategy has led to the successful total synthesis of (+)-flabellidine. thieme-connect.com These bio-inspired syntheses not only provide a route to obtaining these natural products for further study but also serve to test and validate the hypotheses about their biosynthetic pathways. The efficiency and elegance of these synthetic routes underscore the power of drawing inspiration from nature's chemical logic.

Total Synthesis and Synthetic Analogues of Flabellidine

Asymmetric Total Synthesis Strategies for Flabellidine

The asymmetric total synthesis of this compound, a process that creates the molecule with a specific three-dimensional orientation, has been a significant achievement in organic chemistry. The first successful asymmetric total synthesis of (+)-flabellidine was accomplished through a biogenetically inspired strategy. acs.orgnih.gov This approach mimics the proposed natural biosynthetic pathway of Lycopodium alkaloids. acs.orgjst.go.jp

Stereoselective Construction of the this compound Core Structure

A key challenge in synthesizing this compound is the precise control over its multiple stereocenters. The core tetracyclic skeleton of this compound has been constructed using various stereoselective methods.

One notable strategy involves a bioinspired cascade reaction from a linear precursor to form the tetracyclic lycodine (B1675731) skeleton. acs.orgjst.go.jp This one-pot construction efficiently assembles the complex core structure. The stereochemistry at key positions is often established early in the synthesis. For instance, the stereoselective construction of a methyl group at the C15 position has been achieved through a diastereoselective Hosomi–Sakurai allylation. jst.go.jp

Another powerful technique utilized is substrate-controlled asymmetric cyclization. mdpi.comresearchgate.net This method relies on the existing stereocenters in a substrate to direct the stereochemical outcome of a cyclization reaction, thereby creating new stereocenters with high selectivity. For example, a cascade sequence involving an enamine conjugate addition and a stereoselective protonation has been used to construct the bicyclic core of related alkaloids with high diastereoselectivity. mdpi.com

The table below summarizes key stereoselective reactions used in the construction of the this compound core and related structures.

| Reaction Type | Key Transformation | Stereochemical Control | Reference |

| Hosomi–Sakurai Allylation | Diastereoselective allylation of a crotonamide (B15916) derivative. | High diastereoselectivity in establishing the C15 methyl group. | jst.go.jp |

| Cascade Cyclization | One-pot construction of a tetracyclic lycodine skeleton from a linear precursor. | Inspired by biosynthesis, establishes multiple stereocenters. | acs.orgjst.go.jp |

| Substrate-Controlled Anionic Cyclization | Cascade process involving conjugate addition of an enamine and stereoselective protonation. | High diastereoselectivity for bicyclic core construction. | mdpi.com |

Development of this compound Analogues and Scaffold Diversification

The development of analogues of natural products is crucial for exploring structure-activity relationships and discovering new therapeutic agents. nih.govdrugdiscoverytrends.com Scaffold diversification involves modifying the core structure of a molecule to create a library of related compounds. pharm.ai

While the provided research primarily focuses on the total synthesis of this compound itself, the synthetic strategies developed open avenues for creating analogues. For example, the regioselective acetylation that yields (+)-flabellidine from a common precursor could potentially be altered to produce other isomers. scispace.com The same precursor can also be used to synthesize (-)-lycodine through selective oxidation, demonstrating the potential for diversification from a single advanced intermediate. jst.go.jp

Furthermore, the methodologies developed for the synthesis of other complex alkaloids, such as the use of multicomponent assembly processes followed by intramolecular cycloadditions, provide a blueprint for creating diverse heterocyclic scaffolds that could be applied to this compound-type structures. nih.gov

Methodological Advancements in this compound-Type Alkaloid Synthesis

The pursuit of the total synthesis of this compound and other Lycopodium alkaloids has spurred the development of new synthetic methods. jst.go.jpresearchgate.net The bioinspired, one-pot cascade reaction to form the tetracyclic lycodine skeleton is a prime example of a highly efficient and innovative synthetic step. acs.orgjst.go.jp

Advances in substrate-controlled asymmetric cyclizations, including anionic, cationic, and transition metal-mediated reactions, have been pivotal in constructing the complex ring systems of these alkaloids with high stereocontrol. mdpi.comresearchgate.net These methods often provide access to densely functionalized cyclic structures that are common in natural products.

The development of new one-pot methodologies, such as those for the asymmetric synthesis of piperidine (B6355638) moieties, are also highly relevant. nih.gov These methods allow for the rapid construction of key structural motifs found in many alkaloids, with the potential for scaling up production. nih.gov

| Methodological Advancement | Description | Significance | Reference |

| Bioinspired Cascade Polycyclization | A one-pot reaction mimicking biosynthesis to construct the tetracyclic core from a linear precursor. | Offers a highly efficient and convergent route to the lycodine skeleton. | acs.orgjst.go.jp |

| Substrate-Controlled Asymmetric Cyclization | Utilizing the stereochemistry of the substrate to control the formation of new rings and stereocenters. | Enables the diastereoselective construction of complex bicyclic and polycyclic systems. | mdpi.comresearchgate.net |

| One-Pot Asymmetric Synthesis of Piperidines | A cascade sequence involving Michael addition and ring closure to form substituted piperidines. | Provides rapid access to a core structural unit of many alkaloids with control over multiple stereocenters. | nih.gov |

Mechanistic Characterization of Flabellidine S Biological Activities Preclinical Focus

Cellular and Molecular Targets of Flabellidine and its Derivatives

The primary molecular targets of this compound identified in preclinical studies are enzymes involved in its own biosynthesis and subsequent conversion into other complex alkaloids. As a substrate in these pathways, this compound directly interacts with specific enzymes located in various cellular compartments.

Key molecular targets include:

2-Oxoglutarate-dependent Dioxygenases (2OGDs): In the biosynthetic pathway leading to huperzine A, this compound serves as a substrate for a pair of 2OGD enzymes that act sequentially to perform oxidative tailoring of its structure. biorxiv.org

Cytochrome P450 (CYP) Enzymes: The enzyme PtCYP782C1 has been identified as acting on precursors to this compound, indicating the involvement of this class of enzymes in the metabolic transformations of the lycodine (B1675731) scaffold. biorxiv.org

Neofunctionalized α-Carbonic Anhydrases (CALs): While not directly acting on this compound, a series of three CAH-like (CAL) enzymes are crucial for generating the core bicyclic precursor that leads to this compound, highlighting the complex enzymatic machinery involved. biorxiv.org These enzymes have been found to localize to the apoplast (the space outside the plasma membrane). biorxiv.org

As a member of the lycodine class of alkaloids, acetylcholinesterase (AChE) is a presumed molecular target for this compound. mdpi.com This enzyme is critical for breaking down the neurotransmitter acetylcholine (B1216132) in synaptic clefts. Inhibition of AChE is a well-established mechanism for many neuroactive Lycopodium alkaloids. mdpi.com However, direct studies quantifying the binding affinity and inhibitory concentration of pure this compound on AChE are not extensively documented. Its primary role appears to be as a precursor to more potent AChE inhibitors. biorxiv.org

Signal Transduction Pathway Modulation by this compound (e.g., acetylcholinesterase inhibition in the context of related alkaloids in in vitro models)

The principal signal transduction pathway associated with Lycopodium alkaloids is cholinergic signaling. By inhibiting acetylcholinesterase (AChE), these compounds increase the concentration and duration of acetylcholine in the synapse, leading to enhanced stimulation of acetylcholine receptors. mdpi.comlibretexts.org

While direct data on this compound's modulation of this pathway is limited, its structural relationship to potent AChE inhibitors provides a strong basis for its presumed activity. The mechanism of AChE inhibition involves the inhibitor binding to the active site of the enzyme, preventing acetylcholine from being hydrolyzed. libretexts.org Studies on alkaloid extracts from Lycopodium thyoides, which contains this compound, have demonstrated significant in vitro AChE inhibition in rat brain homogenates, supporting the activity of its constituent alkaloids. scribd.com

A key finding from biosynthetic studies is that the enzymatic conversion of this compound and its precursors into huperzine A progressively increases the potency of AChE inhibition. biorxiv.org This suggests a metabolic evolution toward optimizing the modulation of the cholinergic pathway. The structural modifications that occur after the formation of the this compound scaffold are crucial for enhancing the interaction with the AChE enzyme. biorxiv.org Therefore, while this compound may modulate cholinergic signal transduction, its main significance in this context is as a molecular template for the synthesis of more powerful modulators.

Interactions with Biological Macromolecules and Enzyme Systems

This compound's most clearly defined interactions with biological macromolecules are as a substrate within enzyme systems responsible for alkaloid biosynthesis. It is not an inhibitor in this context, but rather a reactant that is transformed.

Enzymatic Conversion: Research has shown that this compound is a substrate for a sequence of 2OGD enzymes that hydroxylate and further modify its structure. biorxiv.org This interaction is covalent and transient, leading to the formation of downstream alkaloid products.

Protein Binding: Specific studies on the binding of this compound to plasma proteins like albumin have not been reported. Such interactions are crucial for determining the distribution and bioavailability of compounds in biological systems. d-nb.infonih.gov For many drugs, high protein binding can limit the fraction of the compound that is free to interact with its molecular target. d-nb.info Without specific data, the protein binding profile of this compound remains uncharacterized.

The table below summarizes the known interactions of this compound with specific enzymes in its biosynthetic pathway.

| Macromolecule/Enzyme System | Type of Interaction | Cellular Location | Outcome of Interaction | Reference |

| 2-Oxoglutarate-dependent Dioxygenases (2OGDs) | Substrate | Cytosol/Apoplast | Sequential oxidation of the this compound scaffold | biorxiv.org |

| PtCYP782C1 (Cytochrome P450) | Precursor Substrate | Cytosol | Formation of precursors leading to this compound | biorxiv.org |

| Acetylcholinesterase (AChE) | Presumed Inhibition | Synaptic Cleft | Potential modulation of cholinergic signaling | mdpi.comscribd.com |

Structure-Activity Relationship (SAR) Studies for this compound's Biological Profiles

Structure-activity relationship (SAR) studies for this compound are best understood by examining its position within the broader family of Lycopodium alkaloids and their effect on acetylcholinesterase (AChE). mdpi.com The lycodine scaffold, which defines this compound, is a foundational structure for AChE inhibitory activity. mdpi.com

Key SAR insights include:

Core Scaffold: The tetracyclic lycodine framework is essential for binding to the active site gorge of the AChE enzyme. However, lycopodane-type alkaloids without this specific ring system, such as annotine (B1200895), show negligible AChE inhibition.

Metabolic Enhancement of Activity: A "metabolic SAR" has been observed where the biosynthetic pathway itself appears to have evolved to maximize potency. Each enzymatic step that modifies the this compound scaffold to ultimately produce huperzine A results in a compound with stronger AChE inhibitory activity. biorxiv.org This indicates that the functional groups added after the formation of this compound are critical for optimal interaction with the enzyme's active site.

Role of the N-acetyl Group: this compound contains an N-acetyl group on the A-ring nitrogen. biorxiv.org While specific SAR studies on derivatives modifying this group are lacking, its presence distinguishes it from other intermediates and likely influences its chemical properties and enzymatic processing.

The progression of AChE inhibitory activity along the biosynthetic pathway starting from this compound's precursors illustrates this metabolic SAR.

| Compound | Key Structural Change | AChE Inhibition (IC₅₀) | Reference |

| Precursors to this compound | Simpler bicyclic structures | Weaker/No Activity | biorxiv.org |

| This compound | Tetracyclic lycodine scaffold with N-acetyl group | Moderate (presumed) | biorxiv.org |

| Intermediates after this compound | Stepwise oxidations and rearrangements | Progressively Stronger | biorxiv.org |

| Huperzine A | Final α-pyridone ring structure | Potent (e.g., ~72.4 nM) |

In Vitro and Ex Vivo Models for Mechanistic Elucidation of this compound Activity

To understand the biosynthesis and potential activity of this compound, researchers have employed several preclinical models. These models allow for the study of specific enzymatic reactions and the biological effects of alkaloid-containing extracts in a controlled environment.

In Vitro Models:

Heterologous Enzyme Expression: A key model involves the transient expression of genes for Lycopodium alkaloid biosynthetic enzymes in the leaves of Nicotiana benthamiana. biorxiv.org In this system, this compound can be supplied as a substrate to the engineered leaves, and its conversion into downstream products can be monitored, elucidating the function of specific enzymes. frontiersin.org

Yeast Microsomes: Microsomes isolated from yeast engineered to express specific plant enzymes (e.g., CYPs) serve as another in vitro model. biorxiv.org These cell-free systems are used to confirm the catalytic activity of individual enzymes on substrates like this compound's precursors.

Cell Viability Assays: The cytotoxicity of methanol (B129727) extracts from Huperzia serrata (which produces related alkaloids) has been assessed using the MTT assay on RAW 264.7 macrophage cells. nih.gov Such assays can provide general information on the cellular effects of crude alkaloid mixtures.

Ex Vivo Models:

Brain Tissue Homogenates: A common ex vivo model for studying AChE activity involves using homogenates of specific brain regions (e.g., cortex, hippocampus, striatum) from rodents. scribd.com In one study, alkaloid extracts from Lycopodium thyoides (containing this compound) were incubated with rat brain homogenates to measure time- and dose-dependent AChE inhibition. scribd.com This model provides a more biologically complex environment than purified enzymes while still allowing for mechanistic investigation outside a living organism.

These models have been instrumental in positioning this compound as a crucial intermediate in the synthesis of potent neuroactive alkaloids, even though studies focusing exclusively on the direct biological effects of isolated this compound remain limited.

Pharmacological Spectrum and Potential Research Applications of Flabellidine

Anti-Infective Research Potential of Flabellidine (e.g., antimicrobial, antiviral, antiparasitic investigations)

While direct studies on the anti-infective properties of purified this compound are limited, the broader class of Lycopodium alkaloids has demonstrated notable activity in this area, suggesting a potential avenue for future research into this compound itself.

Extracts from Lycopodium species, which contain a mixture of alkaloids including lycodine (B1675731) and its relatives, have shown antibacterial and antifungal activity against a range of pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. bioresearch.ro This activity is often attributed to the phenolic content within the extracts. bioresearch.ro For instance, a tincture of Lycopodium clavatum demonstrated 100% inhibition against several Gram-negative periodontal pathogens, including Porphyromonas gingivalis. scielo.sa.cr

The general biological activities attributed to Lycopodium alkaloids include antiviral and antiparasitic effects, though specific data on this compound's role in these activities is not yet well-defined. cabidigitallibrary.orgresearchgate.net The established anti-infective potential of the Lycopodium alkaloid family provides a strong rationale for investigating this compound as a candidate for antimicrobial, antiviral, and antiparasitic research. nih.govnih.gov

Anticancer Research in Preclinical Models

The potential of this compound in anticancer research is primarily inferred from studies on the broader Lycopodium alkaloid class and extracts from their parent species. Various Lycopodium alkaloids and extracts have been reported to possess anticancer and cytotoxic properties in preclinical studies. cabidigitallibrary.orgwisdomlib.orgmdpi.comresearchgate.net

In one study, the cytotoxic effects of various alkaloid fractions from three Lycopodiaceae species were evaluated against normal human skin fibroblasts (BJ) to assess their safety. The extracts themselves were found to be largely non-toxic to these normal cells at the concentrations tested. researchgate.netmdpi.com Specifically, extracts from Huperzia selago and Lycopodium annotinum were non-toxic up to 500 μg/mL, and Lycopodium clavatum extract was non-toxic in the range of 2–31.3 μg/mL. mdpi.com While this study focused on non-cancerous cells to establish a safety profile for anticholinesterase activity screening, it provides foundational data. Another study noted that lycopodine, a related alkaloid, induced apoptosis in HeLa cervical cancer cells. unesp.br

The exploration of specific Lycopodium alkaloids against various cancer cell lines is an active area of research. mdpi.comejgm.co.uk Given that many members of this alkaloid family show cytotoxic potential, this compound represents a compound of interest for future preclinical evaluation against various cancer models. unesp.brnih.govscielo.sa.cr

Anti-inflammatory and Immunomodulatory Research Directions

Several members of the Lycopodium alkaloid family have been investigated for their anti-inflammatory and immunomodulatory effects, indicating that this compound may hold similar potential. mdpi.comresearchgate.net Extracts from Lycopodium species are used in traditional medicine for their anti-inflammatory properties. bioresearch.ro

Research has shown that certain Lycopodium alkaloids can modulate the immune response. For example, huperzine A has demonstrated anti-inflammatory effects in animal models, and annotine (B1200895) was found to influence the maturation of dendritic cells and direct the differentiation of T-cells, highlighting a clear immunomodulatory activity. mdpi.comskemman.is The anti-inflammatory actions of flavonoids, another class of compounds sometimes found in these plants, are well-documented and involve the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.commdpi.comfrontiersin.orgnih.gov

While direct experimental data on the anti-inflammatory and immunomodulatory activity of this compound is scarce, the known effects of related alkaloids suggest this is a promising direction for future investigation. mdpi.comskemman.isplos.org Studies could explore this compound's effects on cytokine production, immune cell activation, and inflammatory signaling pathways in various in vitro and in vivo models. researchgate.netnih.gov

Neurobiological Research Applications (e.g., as a biosynthetic precursor to Huperzine A, its effects on AChE in in vitro models)

The most well-defined research application of this compound is in the field of neurobiology, specifically as a key intermediate in the biosynthesis of Huperzine A and for its own potential as an acetylcholinesterase (AChE) inhibitor. researchgate.netcjnmcpu.com

Biosynthetic Precursor to Huperzine A: this compound is a crucial tetracyclic precursor in the biosynthetic pathway of Huperzine A, a potent and reversible AChE inhibitor used for managing Alzheimer's disease. cjnmcpu.comacs.orgacs.org The pathway involves the cyclization of precursors to form the tetracyclic scaffold of this compound. acs.org Subsequently, a series of oxidative tailoring steps, catalyzed by enzymes such as 2-oxoglutarate-dependent dioxygenases (2OGDs) and cytochrome P450s, convert this compound into Huperzine A and other related alkaloids. acs.orgnih.gov Understanding this pathway is critical for the potential biotechnological production of Huperzine A.

In Vitro Acetylcholinesterase (AChE) Inhibition: The Lycopodiaceae family is a rich source of AChE inhibitors. mdpi.comnih.gov While Huperzine A is the most famous example, other alkaloids, including this compound, have also been assessed for this activity. In a comparative study evaluating various Lycopodiaceae alkaloids, this compound was tested for its ability to inhibit AChE. mdpi.com The results from such screenings are crucial for identifying new lead compounds for neurodegenerative diseases. japsonline.comresearchgate.netmdpi.compensoft.netnih.gov

| Research Application | Description | Key Findings | Citations |

|---|---|---|---|

| Biosynthetic Precursor | Serves as an intermediate in the plant-based synthesis of Huperzine A. | Identified as a core tetracyclic scaffold that undergoes further enzymatic modification to yield Huperzine A. | cjnmcpu.comacs.orgacs.orgnih.gov |

| AChE Inhibition (In Vitro) | Evaluated for direct inhibitory activity against the acetylcholinesterase enzyme. | Screened alongside other Lycopodium alkaloids to determine its relative potency as an AChE inhibitor. Specific IC50 values vary by study. | mdpi.commdpi.comnih.gov |

Other Emerging Biological Activities in Model Systems

Beyond the major areas of investigation, research into Lycopodium alkaloids points toward other potential biological activities for this compound, most notably antioxidant effects.

Extracts of Lycopodium clavatum, which contains a variety of alkaloids, have demonstrated antioxidant properties. botanyjournals.com The antioxidant activity of the broader Lycopodium genus has been linked to its constituent alkaloids and other phytochemicals like flavonoids. cabidigitallibrary.orgwisdomlib.orgnih.gov For example, apigenin, a flavonoid found in Lycopodium clavatum, is known for its potent antioxidant capabilities. botanyjournals.com Huperzine A, which is biosynthetically derived from this compound, has also shown significant in vivo antioxidant activity. botanyjournals.com

These findings suggest that this compound itself may possess antioxidant properties. This potential could be explored using standard in vitro antioxidant assays, such as the DPPH radical scavenging assay or hydrogen peroxide assay, to quantify its efficacy. japsonline.com

Advanced Analytical and Bioanalytical Methodologies in Flabellidine Research

Chromatographic Techniques for High-Resolution Flabellidine Separation and Quantification

Chromatographic methods are fundamental to the isolation and analysis of this compound from complex plant matrices. Historically, techniques such as countercurrent distribution and column chromatography over alumina (B75360) were employed to separate this compound from other alkaloids in Lycopodium flabelliforme. cdnsciencepub.com These foundational methods paved the way for more advanced, high-resolution techniques that offer superior separation efficiency, speed, and sensitivity.

Modern research predominantly utilizes High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). nih.govauctoresonline.org These methods, often coupled with photodiode array (PDA) detectors, allow for the effective separation and quantification of this compound. nih.gov Reversed-phase columns, particularly C18, are commonly used with mobile phases consisting of solvent systems like methanol-ammonium acetate (B1210297), which can be run in either isocratic or gradient elution modes to resolve a wide array of alkaloids. auctoresonline.orgresearchgate.net The development of UPLC methods has further enhanced analytical capabilities, providing rapid and reliable quantification of alkaloids in various Huperzia and Lycopodium species. nih.govresearchgate.net

Gas chromatography (GC), frequently paired with mass spectrometry (GC-MS), is another powerful tool for analyzing the alkaloid content of Lycopodium extracts. scielo.org.armcmaster.ca This technique is particularly useful for separating and identifying volatile or derivatized alkaloids, and it has been instrumental in the initial identification of this compound (designated as alkaloid L.5) in early studies. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The table below summarizes typical chromatographic conditions used in the analysis of Lycopodium alkaloids, including this compound.

| Technique | Stationary Phase (Column) | Mobile Phase Example | Detection Method | Reference |

| UPLC | Waters BEH Shield RP18 | Gradient elution with methanol (B129727) and ammonium (B1175870) acetate buffer | Photodiode Array (PDA), Mass Spectrometry (MS) | researchgate.net |

| HPLC-UV | Reversed-phase C18 | Methanol/Ammonium Acetate (pH 6.0) | UV Detector | skemman.is |

| GC-MS | Capillary column (e.g., SE-30) | Helium (carrier gas) with temperature programming | Mass Spectrometry (Electron Impact) | scielo.org.ar |

| UPLC-QToF-MS | Reversed-phase column | Water/Acetonitrile with formic acid | ESI-Time of Flight Mass Spectrometry | researchgate.netscience.gov |

Mass Spectrometry-Based Methods for Metabolomic and Proteomic Studies Related to this compound

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and metabolomic profiling of this compound. Early research established the mass spectrum of this compound, identifying its molecular weight and characteristic fragmentation patterns under electron impact (EI) ionization. cdnsciencepub.comcdnsciencepub.com The mass spectrum is notable for distinct peaks corresponding to specific fragmentation pathways common to Lycopodium alkaloids, which aids in its differentiation from related structures like flabelline. cdnsciencepub.commcmaster.ca

Key Mass Spectrometric Fragments of this compound:

| Fragment | Description | Reference |

|---|---|---|

| M-43 | Common fragment in lycopodine-type alkaloids. | cdnsciencepub.com |

| M-57 | An intense peak resulting from the loss of the C4H9 bridge plus a hydrogen atom. | cdnsciencepub.com |

| M-85 | A common fragment, may arise from loss of 28 mass units from the M-57 fragment. | cdnsciencepub.com |

| M-99 & M-127 | Peaks confirming the presence of an N-acetyl group. | cdnsciencepub.com |

Modern analytical workflows integrate liquid chromatography with high-resolution mass spectrometry, such as UPLC-ESI-QTOF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry). researchgate.netmdpi.comnih.gov This combination offers high sensitivity, mass accuracy, and reproducibility, making it ideal for metabolomic studies. mdpi.com It allows for the untargeted analysis of crude plant extracts, enabling the simultaneous identification of dozens of alkaloids, including this compound, based on their accurate mass and tandem MS (MS/MS) fragmentation data. mdpi.comnih.govnih.gov This "fingerprinting" approach is valuable for chemotaxonomic classification and for understanding the biosynthetic pathways within Lycopodium species. skemman.isnih.gov For instance, recent studies in biosynthesis have used LC-MS to monitor metabolic changes, using this compound as a co-infiltrated substrate to investigate enzymatic reactions. nih.gov

Spectroscopic Techniques for Quantitative Analysis and Purity Assessment of this compound

Spectroscopic techniques, including infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy, are crucial for the definitive structural elucidation and purity assessment of this compound. cdnsciencepub.commcmaster.ca

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides key information about its functional groups. It displays characteristic absorption bands at approximately 1640 cm⁻¹ and 1680 cm⁻¹. cdnsciencepub.com These bands are attributed to an amide carbonyl group and a carbon-carbon double bond, respectively. cdnsciencepub.com The absence of certain amide bands suggests the amide function may be tertiary. cdnsciencepub.com

Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound in ethanol (B145695) shows an absorption maximum (λmax) at around 237 nm. cdnsciencepub.com This absorption is characteristic of the conjugated imine chromophore within its structure. cdnsciencepub.com UV detection is a cornerstone of HPLC and UPLC methods for quantifying this compound and related alkaloids. nih.govskemman.is

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound. scielo.org.arcdnsciencepub.com Analysis of chemical shifts, coupling constants, and two-dimensional NMR experiments (like COSY) allows for the unambiguous assignment of protons and carbons, confirming the connectivity and stereochemistry of the molecule. cdnsciencepub.com These techniques are the gold standard for verifying the structure of isolated natural products and assessing their purity. dergipark.org.tr

Summary of Spectroscopic Data for this compound:

| Technique | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| Infrared (IR) | ~1640 cm⁻¹, ~1680 cm⁻¹ | Amide C=O, C=C double bond | cdnsciencepub.com |

| Ultraviolet (UV) | λmax ≈ 237 nm | Conjugated imine system | cdnsciencepub.com |

| ¹H & ¹³C NMR | Specific chemical shifts and couplings | Defines the complete molecular structure and stereochemistry. | scielo.org.arcdnsciencepub.com |

Bioassay Development and High-Throughput Screening in this compound Activity Profiling

While many Lycopodium alkaloids have been isolated, a significant number have yet to be comprehensively tested for biological activity, partly due to their low natural abundance. thieme-connect.com However, screening for acetylcholinesterase (AChE) inhibition is the most extensively studied activity for this class of compounds. thieme-connect.com Bioassays are critical for determining the functional properties of this compound and guiding further research.

Standard bioassays used in this field include the microplate-based Ellman method for testing anticholinesterase effects against both AChE and butyrylcholinesterase (BChE). mdpi.comnih.govresearchgate.net Other assays screen for a range of activities, including antioxidant, antibacterial, antifungal, and cytotoxic effects. nih.govarabjchem.org For example, thin-layer chromatography (TLC) bioautography assays are used as a rapid preliminary screening tool to detect AChE inhibitors directly from plant extracts or chromatographic fractions. researchgate.netmdpi.comnih.gov

The principles of these bioassays are increasingly being adapted for High-Throughput Screening (HTS). researchgate.netnih.gov HTS leverages robotic automation, liquid handling devices, and miniaturized formats (e.g., 96, 384, or 1536-well microtiter plates) to test thousands of compounds against biological targets in a rapid and cost-effective manner. eddc.sgpolyplus-sartorius.comnih.gov In the context of this compound research, HTS platforms can be used to:

Screen libraries of Lycopodium extracts or purified alkaloids against a panel of enzymes, receptors, or cell lines.

Rapidly identify "hits" with desired biological activities, such as AChE inhibition or neuroprotective effects.

Perform concentration-response studies to determine the potency of active compounds.

By integrating HTS with advanced analytical methods, researchers can efficiently profile the biological activities of this compound and other rare alkaloids, accelerating the discovery of new lead compounds for therapeutic development. nih.govpolyplus-sartorius.com

Challenges, Opportunities, and Future Perspectives in Flabellidine Research

Methodological Hurdles in Flabellidine Isolation and Characterization

The investigation of this compound, like many other Lycopodium alkaloids, is fundamentally hampered by challenges associated with its isolation from natural sources. ub.edu These compounds are often present in minute quantities in club mosses of the Lycopodium and Huperzia species. scienceopen.comresearchgate.net The slow growth of these plants further compounds the issue of sustainable supply for research purposes. scienceopen.comresearchgate.net

The isolation process itself is a significant bottleneck. Key challenges include:

Low Abundance: The natural concentration of this compound and related alkaloids in plant material is typically very low, requiring the processing of large amounts of biomass to obtain even milligram quantities of the pure compound. scienceopen.combiorxiv.org

Complex Mixtures: this compound co-exists with a multitude of structurally similar alkaloids within the plant, creating complex mixtures that are difficult to separate. cdnsciencepub.com

Structural Elucidation: While modern spectroscopic techniques like NMR and mass spectrometry are indispensable, the complex, rigid, and often stereochemically dense structures of Lycopodium alkaloids can make unambiguous characterization a non-trivial task. researchgate.net

To overcome these challenges, researchers have employed various advanced extraction and chromatographic techniques. Pressurized liquid extraction (PLE) has been explored as a more efficient alternative to traditional solvent extraction methods. researchgate.netmdpi.com The separation of individual alkaloids from the crude extract relies heavily on multiple rounds of chromatography, often using different stationary and mobile phases to achieve the desired purity. cdnsciencepub.com The development of specialized chromatographic columns that can withstand a wider pH range has also been beneficial for the separation of these basic compounds. skemman.is

Innovations in Biosynthetic Pathway Engineering and Synthetic Biology for this compound Production

A significant breakthrough in this compound research has been the elucidation of its role as a key precursor in the biosynthesis of other important Lycopodium alkaloids, most notably the potent acetylcholinesterase inhibitor, Huperzine A. frontiersin.orgacs.orgfrontiersin.org This understanding has opened up exciting avenues for producing this compound and its derivatives through biotechnological approaches, circumventing the reliance on slow-growing natural sources. scienceopen.comresearchgate.net

The biosynthetic pathway from L-lysine to this compound and subsequently to other alkaloids is a complex cascade of enzymatic reactions. frontiersin.orgresearchgate.net Recent research has identified several key enzymes involved in this process, providing the molecular tools needed for metabolic engineering. frontiersin.orgacs.orgcjnmcpu.com Transient expression of these biosynthetic genes in host organisms like Nicotiana benthamiana has already demonstrated the feasibility of producing Lycopodium alkaloid congeners. frontiersin.orgnih.gov

Key enzymes and stages in the biosynthesis involving this compound include:

Scaffold Formation: Neofunctionalized α-carbonic anhydrase-like (CAL) enzymes, such as CAL-1 and CAL-2, are crucial for catalyzing the key bond-forming reactions that construct the core polycyclic skeleton of Lycopodium alkaloids, leading to the formation of this compound. frontiersin.orgfrontiersin.org

Downstream Tailoring: Once this compound is formed, a suite of "tailoring" enzymes modifies its structure to create the diversity of alkaloids seen in nature. acs.orgcjnmcpu.com For instance, in the pathway to Huperzine A, several 2-oxoglutarate-dependent dioxygenases (2OGDs) and an α/β hydrolase family enzyme (ABH) are responsible for subsequent oxidation and demethylation steps. cjnmcpu.comresearchgate.net

These discoveries pave the way for the heterologous production of this compound in engineered microbial chassis like Escherichia coli or yeast (Saccharomyces cerevisiae). scienceopen.com The principles of synthetic biology can be applied to assemble the biosynthetic pathway in these hosts, optimize metabolic flux towards the target molecule, and potentially scale up production in bioreactors. researchgate.net

Table 1: Key Enzyme Classes in this compound-Related Biosynthesis

| Enzyme Class | Abbreviation | Role in Biosynthesis | Reference |

| Carbonic Anhydrase-Like | CAL | Catalyze key C-C bond formations for the alkaloid scaffold. | frontiersin.orgfrontiersin.org |

| 2-Oxoglutarate-Dependent Dioxygenase | 2OGD | Catalyze oxidation and desaturation of the this compound scaffold. | biorxiv.orgcjnmcpu.com |

| α/β Hydrolase Family Enzyme | ABH | Facilitate the removal of acetyl groups in downstream modifications. | acs.orgcjnmcpu.com |

| Cytochrome P450 Dioxygenase | CYP782C1 | Plays a role in the oxidation and formation of reactive intermediates from this compound derivatives. | researchgate.netresearchgate.net |

Computational and Chemoinformatic Approaches in this compound SAR and Compound Design

Computational chemistry and chemoinformatics are becoming increasingly vital tools in the study of Lycopodium alkaloids like this compound. nih.gov These in silico methods allow researchers to investigate structure-activity relationships (SAR), predict biological activities, and guide the design of new, potentially more potent, analogue compounds without the immediate need for laborious synthesis and testing. conicet.gov.ar

For this compound and other lycodine-type alkaloids, a primary focus of SAR studies has been their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.netnih.gov Molecular docking studies have been employed to model how these alkaloids fit into the active site of the AChE enzyme. conicet.gov.arnih.gov These simulations help to rationalize the observed inhibitory activities and identify key structural features responsible for binding. For example, studies on related lycopodane-type alkaloids suggest that while they may fit into the enzyme's active site gorge, their potential for strong hydrogen bonding interactions with key amino acid residues can be limited, explaining their lower activity compared to potent inhibitors like Huperzine A. nih.govresearchgate.net

Chemoinformatics approaches can be used to:

Predict Binding Affinity: Calculate the binding energies of different this compound analogues to target proteins like AChE. conicet.gov.ar

Guide Analogue Design: Suggest modifications to the this compound scaffold that could enhance binding and improve biological activity. nih.gov

Virtual Screening: Screen large virtual libraries of this compound derivatives against various biological targets to identify potential new therapeutic applications. nih.gov

Database Development: Build and utilize databases of Lycopodium alkaloids to facilitate structure dereplication and identification in complex natural extracts. scienceopen.com

The integration of these computational predictions with experimental validation provides a powerful, resource-efficient strategy for exploring the therapeutic potential of the this compound scaffold. conicet.gov.ar

Emerging Research Areas and Unexplored Potentials of this compound

While much of the interest in this compound stems from its role as a biosynthetic precursor to Huperzine A, the compound itself and its unique structural class hold unexplored potential. jst.go.jpacs.org The research into the broader biological activities of Lycopodium alkaloids is still in its early stages, largely due to the limited availability of pure compounds for screening. ub.edu

Emerging areas of research and potential applications include:

Neuroprotective Effects: Beyond direct AChE inhibition, some Lycopodium alkaloids are suggested to have other neuroprotective properties, such as attenuating glutamate-induced neurotoxicity and reducing oxidative stress. acs.org The potential of this compound and its derivatives in these areas remains largely unexplored.

Anticancer Activity: Other classes of Lycopodium alkaloids have demonstrated cytotoxicity against cancer cell lines. ub.edu The this compound scaffold has not been extensively screened for such activities.

Modulation of Other Neurological Targets: The structural similarity of alkaloids to endogenous neurotransmitters suggests they may interact with a range of receptors and ion channels in the central nervous system. biorxiv.org High-throughput screening of this compound against a panel of neurological targets could reveal novel bioactivities.

Anti-HIV Activity: At least one novel Lycopodium alkaloid, Lycojapodine A, has been evaluated for anti-HIV-1 activity, indicating another potential therapeutic avenue for this structural class. acs.orgresearchgate.net

The development of efficient synthetic and biosynthetic production methods for this compound will be critical to enabling the comprehensive biological screening necessary to uncover its full therapeutic potential. acs.org

Strategies for Collaborative and Interdisciplinary this compound Research

The complexity of natural product research, from isolation to clinical application, necessitates a highly collaborative and interdisciplinary approach. uni-saarland.deengineering.org.cnfrontiersin.org this compound research is a prime example, requiring the integrated expertise of scientists from diverse fields.

Effective research on this compound can be fostered through the following strategies:

Bridging Chemistry and Biology: Close collaboration between natural product chemists, synthetic chemists, and biologists is essential. Chemists can provide the molecules (through isolation or synthesis), while biologists can evaluate their function, with the results feeding back to guide the design of new compounds. mckinnielab.comircbc.ac.cn

Integrating Computational Science: Involving computational chemists and bioinformaticians from the outset can accelerate discovery. uni-saarland.de They can help predict promising targets, rationalize SAR data, and prioritize synthetic efforts, saving time and resources. nih.gov

Establishing Research Networks: Creating networks and consortia that bring together academic labs, research institutes, and industry partners can facilitate the sharing of resources, expertise, and specialized equipment. mdpi.commdpi.com This is particularly important for tackling challenges like high-throughput screening and preclinical development.

Training Interdisciplinary Scientists: Graduate programs and postdoctoral fellowships that encourage cross-disciplinary training are crucial for developing the next generation of researchers who are fluent in the "languages" of different scientific fields. uni-saarland.de

By breaking down traditional silos and fostering a collaborative ecosystem, the scientific community can more effectively overcome the challenges and unlock the full potential of complex natural products like this compound. frontiersin.orgnih.gov

Q & A

Q. What are the key synthetic routes for Flabellidine, and how do they differ in efficiency and stereochemical control?

this compound synthesis typically involves multi-step alkaloid construction, with strategies like intramolecular cyclization and enantioselective catalysis. For example, Rossi and Bellina's one-pot synthesis of (+)-Flabellidine highlights the use of perylene derivatives and regioselective bond formation . Efficiency comparisons require yield data, reaction time, and purity metrics (e.g., HPLC analysis). Stereochemical control is assessed via NMR and X-ray crystallography to confirm absolute configurations. Experimental protocols should detail catalyst selection, solvent systems, and purification steps to ensure reproducibility .

Q. What spectroscopic methods are critical for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (1D/2D) is essential for structural elucidation, particularly for distinguishing stereoisomers. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like amines or carbonyls. For novel intermediates, X-ray crystallography provides definitive structural proof. Researchers must report solvent conditions, calibration standards, and instrument parameters (e.g., magnetic field strength) to enable cross-lab validation .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Column chromatography (silica gel or reverse-phase) and pH-dependent liquid-liquid extraction are common. Solvent polarity, temperature, and gradient elution profiles should be systematically varied. Purity is quantified via TLC or GC-MS. Include controls for secondary metabolites that co-elute with this compound. Reproducibility requires documenting plant material origins, drying methods, and extraction durations .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity data be resolved?

Discrepancies in cytotoxicity or receptor-binding assays often stem from variations in cell lines, assay conditions (e.g., pH, incubation time), or compound purity. Meta-analyses should standardize data using metrics like IC50 normalization. For example, conflicting results in acetylcholinesterase inhibition studies may require re-evaluating enzyme sources (human vs. electric eel) and inhibitor concentrations. Cross-lab validation via blinded studies is recommended .

Q. What strategies address challenges in achieving enantiomeric purity during this compound synthesis?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) can enhance enantioselectivity. Researchers must compare enantiomeric excess (ee) via chiral HPLC or polarimetry across methods. Kinetic resolution and crystallization-induced asymmetric transformation (CIAT) are advanced alternatives. Documenting reaction kinetics (e.g., Arrhenius plots) helps identify optimal conditions .

Q. How should researchers design experiments to explore this compound’s structure-activity relationships (SAR)?

SAR studies require systematic modification of this compound’s core structure (e.g., substituent variations at C-3 or C-12). Computational docking (AutoDock Vina) predicts binding affinities, validated by in vitro assays. Dose-response curves and molecular dynamics simulations (e.g., GROMACS) assess conformational stability. Control experiments must rule off-target effects via counter-screening .

Q. What methodologies validate the reproducibility of this compound’s reported synthetic yields?

Reproducibility hinges on strict adherence to published protocols, including catalyst batch details (e.g., Pd/C lot numbers) and inert atmosphere conditions. Independent replication by a third-party lab, followed by comparative yield analysis (ANOVA), identifies protocol-sensitive variables. Open-access datasets (e.g., Zenodo) enhance transparency .

Methodological Guidelines for Data Interpretation

- Handling Contradictory Data : Apply triangulation by cross-referencing spectroscopic, computational, and bioassay results. Use funnel plots to detect publication bias in meta-analyses .

- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation. Pilot studies minimize resource waste .

- Ethical Reporting : Disclose synthetic by-products and failed attempts to avoid "negative data" gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.